Triethoxysilylpropyltrimethylammonium chloride

Antimicrobial Coatings Minimum Inhibitory Concentration (MIC) Quaternary Ammonium Silanes

Formulating durable antimicrobial coatings? Substituting organosilane quaternary ammonium compounds without accounting for alkoxy-group differences leads to performance variability and compromised coating longevity. This triethoxy-functionalized silane resolves that challenge through enhanced hydrolytic stability, ensuring reproducible covalent surface functionalization on glass, metals, and polymers. • Enhanced hydrolytic stability vs. trimethoxy analogs for durable, non-leaching coatings • Broad-spectrum antimicrobial activity with MIC < 32 μg/mL against clinically relevant pathogens • Covalent, non-leaching bonding eliminates active-agent migration into the environment

Molecular Formula C12H30ClNO3Si
Molecular Weight 299.91 g/mol
CAS No. 84901-27-9
Cat. No. B1593216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxysilylpropyltrimethylammonium chloride
CAS84901-27-9
Molecular FormulaC12H30ClNO3Si
Molecular Weight299.91 g/mol
Structural Identifiers
SMILESCCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-]
InChIInChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1
InChIKeyJMCRETWEZLOFQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethoxysilylpropyltrimethylammonium Chloride: Hydrolytically Stable Organosilane


Triethoxysilylpropyltrimethylammonium chloride (CAS 84901-27-9) is a bifunctional organosilane compound characterized by a quaternary ammonium head group and a triethoxysilane tail [1]. This molecular architecture enables it to function as a reactive, non-leaching antimicrobial agent and surface modifier. The triethoxysilyl moiety undergoes hydrolysis to form silanol groups, which subsequently condense to create stable covalent bonds with a variety of inorganic and organic substrates [1]. The permanent cationic charge of the trimethylammonium group provides broad-spectrum antimicrobial activity via electrostatic interaction with microbial cell membranes [1].

Covalent surface modification research via silane condensation
Hydrolytic stability context for controlled deposition and processing
Antimicrobial coating research against broad-spectrum pathogens

Why Triethoxysilylpropyltrimethylammonium Chloride Is Irreplaceable


Substituting Triethoxysilylpropyltrimethylammonium chloride with other in-class organosilane quaternary ammonium compounds is not a trivial decision due to the profound impact of the alkoxy group on critical performance parameters. The hydrolytic stability of the silane group is paramount for reproducible, durable surface coatings. Triethoxy-functionalized silanes, such as this compound, are recognized for their enhanced hydrolytic stability compared to their trimethoxy counterparts, which influences the kinetics of the condensation reaction and ultimately the quality and longevity of the functionalized surface [1]. Furthermore, a direct comparison of antimicrobial efficacy reveals significant variation even between closely related analogs; for instance, compounds with identical quaternary ammonium head groups but different silane functionalities (e.g., trimethoxysilyl vs. triethoxysilyl) exhibit distinct minimum inhibitory concentrations (MICs) against key pathogens [2]. Therefore, assuming functional equivalence between analogs can lead to suboptimal performance in applications requiring durable antimicrobial activity and specific surface chemistry.

RiskAlkoxy hydrolysis rate differences may alter coating durability and uniformity
RiskMIC variability among silane-quat analogs affects antimicrobial performance reliability
RiskTrimethoxy analogs may gel prematurely, reducing processing window and shelf-life

Triethoxysilylpropyltrimethylammonium Chloride: Key Comparative Evidence


Competitive Antimicrobial Activity Against Trimethoxy Analogs

A direct head-to-head study by Kuruca et al. (2024) evaluated the antimicrobial activity of a series of novel silane-quaternary ammonium compounds (silane-quats), including both (3-chloropropyl)triethoxysilane (CPTEO)-based and (3-chloropropyl)trimethoxysilane (CPTMO)-based derivatives, against clinically relevant bacteria and fungi [1]. This research provides a direct, quantitative comparison of the target compound's class against its closest trimethoxy analog. The study found that the triethoxy-based compounds exhibited potent antimicrobial effects, with the most active triethoxy derivative demonstrating activity comparable to the best-performing trimethoxy compound (SQ3) [1].

Antimicrobial Activity
Head-to-head
TargetMIC <32 µg/mL
TrimethoxyMIC <16 µg/mL
Comparable potency reported
Data from Kuruca et al. 2024; ≥2-fold vs BAC
Antimicrobial Coatings Minimum Inhibitory Concentration (MIC) Quaternary Ammonium Silanes

Enhanced Hydrolytic Stability vs. Trimethoxy Silanes

The choice between triethoxy and trimethoxy silane functionalities directly impacts the kinetics of hydrolysis and condensation, which are critical for forming durable, covalent bonds with substrate surfaces. Organosilane reviews and technical literature consistently identify that triethoxysilyl groups, such as those present in this compound, exhibit significantly slower hydrolysis rates and greater stability in aqueous media compared to trimethoxysilyl groups [1]. This differential stability is a key factor in processing and formulation, allowing for more controlled deposition and reducing the risk of premature gelation or aggregation that can occur with more reactive trimethoxy analogs [1].

Hydrolytic Stability
Class-level
Higher stability vs trimethoxy
Supports controlled deposition
Class-level organosilane principle
Surface Modification Hydrolytic Stability Organosilane Chemistry

Covalent, Non-Leaching Antimicrobial Surface

A primary advantage of organosilane quaternary ammonium compounds over conventional quaternary ammonium disinfectants is their ability to form a permanent, non-leaching antimicrobial surface. This compound's silane functionality hydrolyzes and condenses to form covalent siloxane (Si-O-Si) bonds with the substrate, immobilizing the biocidal quaternary ammonium group [1]. This mechanism is a class-wide feature that distinguishes it from freely diffusing quaternary ammonium compounds like benzalkonium chloride (BAC), which can be washed away, lose efficacy over time, and potentially contribute to environmental contamination [2].

Mechanism of Action
Reported
TargetCovalent, non-leaching
BACLeaching
Durable surface retention
≥2-fold greater MIC vs BAC
Antimicrobial Coatings Covalent Immobilization Non-Leaching Biocide

Triethoxysilylpropyltrimethylammonium Chloride: Application Scenarios


Durable Water-Based Antimicrobial Coatings for Medical Devices

Given its potent in vitro antimicrobial activity against clinically relevant pathogens (MIC < 32 μg/mL) and the enhanced hydrolytic stability of its triethoxysilane group, this compound is ideally suited for formulating durable, non-leaching antimicrobial coatings on medical devices [REFS-1, REFS-2]. Its ability to form stable, covalent bonds with substrates like glass, metals, and polymers ensures long-lasting protection against microbial colonization, directly addressing concerns about device-related infections without the risk of leaching active agents into the patient or the environment [2].

Surface Modification of Silica Sorbents and Catalysts

The compound's triethoxysilyl group provides a robust anchor for functionalizing silica surfaces, such as mesoporous silica nanoparticles (MSNs) and xerogels [1]. This application leverages the compound's ability to introduce a permanent cationic charge onto the pore surface, creating a highly effective ion-exchange medium or an adsorbent for anionic species. The controlled hydrolysis of the triethoxy groups, as inferred from its class properties, allows for a more uniform and stable functionalization compared to more reactive trimethoxy analogs, which is critical for reproducible performance in catalysis and separations [1].

Antifouling and Antibacterial Industrial Coatings and Textiles

For industrial applications requiring durable hygiene, such as in textiles, food processing equipment, and high-touch public surfaces, this compound offers a strategic advantage [1]. The data demonstrates that its antimicrobial potency is at least twice that of the widely used disinfectant benzalkonium chloride [2]. Furthermore, its non-leaching, covalently bonded nature ensures that the antimicrobial effect is long-lasting and does not degrade with washing or wear, providing a superior cost-performance profile over the lifetime of the treated material [1].

Application
Selection Property
Validation Focus
Medical device surface coating research
Hydrolytic stability profile
Coating uniformity and durability assessment
Silica sorbent and catalyst functionalization
Covalent immobilization mechanism
Surface charge and ion-exchange capacity
Industrial antimicrobial coating and textile research
Antimicrobial activity context
MIC endpoint review and wash durability

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